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Compound of Interest

Compound Name: 3-Amino-4-iodopyridine

Cat. No.: B027973

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 3-Amino-4-iodopyridine. The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings, particularly in the context of medicinal chemistry and drug
discovery. This document details experimental methodologies for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available
and predicted spectral data in a clear, tabular format.

Introduction

3-Amino-4-iodopyridine is a substituted pyridine derivative of significant interest in synthetic
and medicinal chemistry. Its structural features, including the amino group and the iodine atom
on the pyridine ring, make it a versatile building block for the synthesis of more complex
molecules with potential biological activity. Accurate spectroscopic characterization is
paramount for confirming the identity and purity of 3-Amino-4-iodopyridine in any application.
This guide summarizes the key spectroscopic data and the methodologies to obtain them.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 3-Amino-4-iodopyridine. Due to the limited availability of publicly
accessible, complete experimental datasets for this specific molecule, some of the presented
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data are estimations based on the analysis of structurally related compounds, such as 3-
aminopyridine, 4-iodopyridine, and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. The following tables summarize the expected chemical shifts for H and 3C NMR of
3-Amino-4-iodopyridine.

Table 1: *H NMR Spectroscopic Data for 3-Amino-4-iodopyridine

Chemical Shift (3, o Coupling Constant
Proton Multiplicity
ppm) (J, Hz)
H-2 ~8.0-8.2 Doublet ~5-6
H-5 ~7.0-7.2 Doublet ~5-6
H-6 ~7.8-8.0 Singlet
NH:2 ~4.0-6.0 Broad Singlet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at O ppm. The exact chemical
shifts can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for 3-Amino-4-iodopyridine

Carbon Chemical Shift (3, ppm)
C-2 ~145-150

C-3 ~140-145

C-4 ~95-100

C-5 ~120-125

C-6 ~148-152
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Note: The chemical shift for the carbon atom bearing the iodine (C-4) is expected to be
significantly upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Amino-4-iodopyridine is expected to show characteristic absorption bands for

the amino group and the aromatic pyridine ring.

Table 3: IR Spectroscopic Data for 3-Amino-4-iodopyridine

Vibrational Mode Frequency (cm~1) Intensity

N-H Stretch (asymmetric) ~3400-3500 Medium

N-H Stretch (symmetric) ~3300-3400 Medium

C-H Stretch (aromatic) ~3000-3100 Medium-Weak
N-H Bend (scissoring) ~1600-1650 Strong

C=C and C=N Stretch )

(aromatic ring) ~1400-1600 Medium-Strong
C-N Stretch ~1250-1350 Medium

C-| Stretch ~500-600 Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 3-Amino-4-iodopyridine (molecular weight: 220.01 g/mol ), the mass
spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 3-Amino-4-iodopyridine
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m/z Relative Abundance (%) Assignment

220 Moderate [M]* (Molecular lon)
127 Low [+

93 High [M-1]*

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Amino-4-iodopyridine.

Dissolve the sample in a suitable deuterated solvent (e.g., CDClz, DMSO-ds) in a 5 mm NMR
tube to a final volume of approximately 0.6-0.7 mL.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:
 Insert the sample into the NMR spectrometer.
¢ Lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
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e Acquire the *H NMR spectrum using a standard pulse sequence.

e For 3C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with
singlets for each carbon atom.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Apply baseline correction.

Calibrate the chemical shift scale using the TMS signal at O ppm.

Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 3-Amino-4-iodopyridine with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer the mixture to a pellet die.

e Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Data Acquisition:
e Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Acquire a background spectrum of the empty sample compartment.
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e Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to
the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron lonization - El)

Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source.
Sample Introduction:

o For a solid sample, a direct insertion probe is typically used. A small amount of the sample is
placed in a capillary tube at the end of the probe.

e The probe is inserted into the ion source of the mass spectrometer.
Data Acquisition:
e The sample is vaporized by heating the probe.

 In the ion source, the gaseous molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).

e This causes ionization and fragmentation of the molecules.

e The resulting ions are accelerated and separated by the mass analyzer according to their
mass-to-charge ratio (m/z).

o A detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Amino-4-iodopyridine.
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Caption: Workflow of Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-4-iodopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027973#spectroscopic-data-of-3-amino-4-
iodopyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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